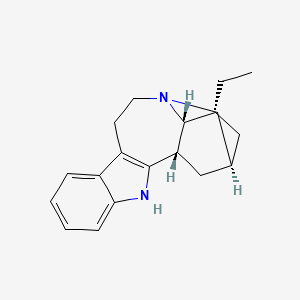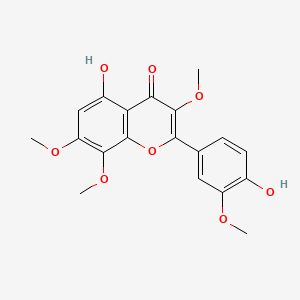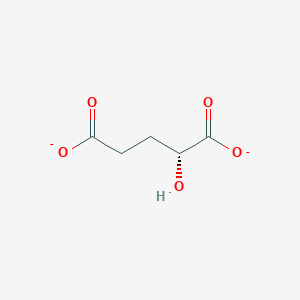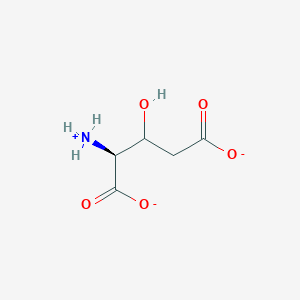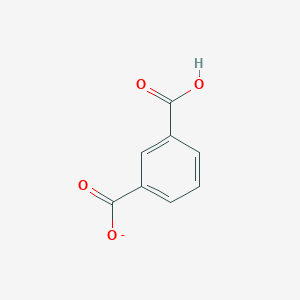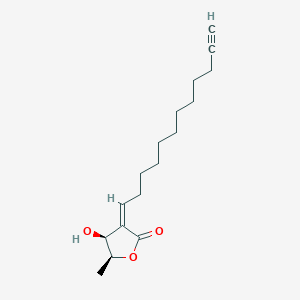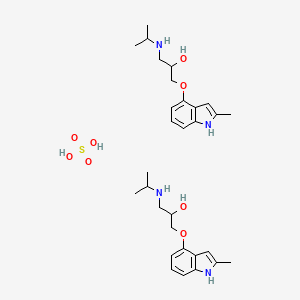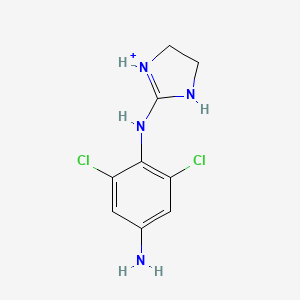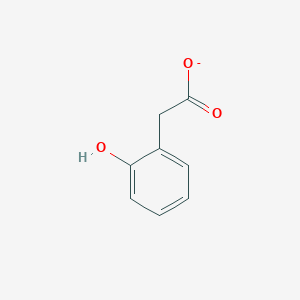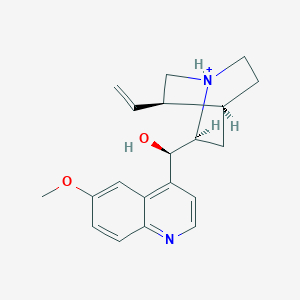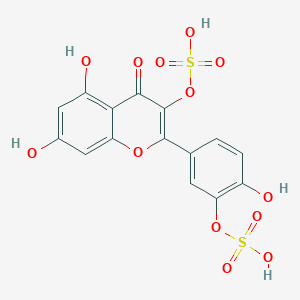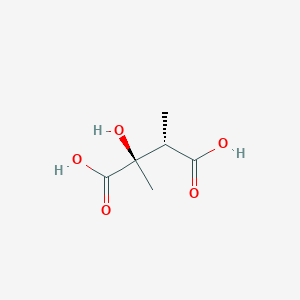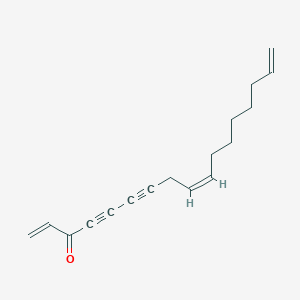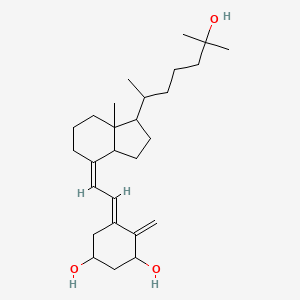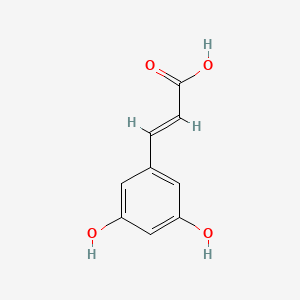
3,5-Dihydroxycinnamic acid
説明
Synthesis Analysis
The synthesis of 3,5-dihydroxycinnamic acid derivatives has been explored for their potential anti-inflammatory activities. Zhang et al. (2015) synthesized ten derivatives of 3,5-dihydroxycinnamic acid and investigated their anti-inflammatory effects, revealing that some derivatives exhibit a more pronounced anti-inflammatory effect than 3,4-dihydroxycinnamic acid, highlighting their potential for drug development (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of 3,5-dihydroxycinnamic acid derivatives plays a crucial role in their biological activity. Research indicates that specific structural features, such as hydroxylation patterns, can significantly influence their antioxidant and biological activities. Studies on structure-activity relationships have shown that the presence of hydroxyl groups and the unsaturated bond in the cinnamic acid moiety are vital for their antioxidant and anti-inflammatory properties (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
The reactivity of 3,5-dihydroxycinnamic acid with various chemicals has been studied to understand its chemical behavior. For instance, its derivatives have shown potential in forming complexes with metals, indicating their ability to participate in various chemical reactions that could be beneficial for medicinal chemistry applications. Bombi et al. (2007) explored the complexation properties of 2-hydroxy-3-carboxy-dihydrocinnamic acid with aluminum(III) and iron(III), showing its capability to form tridentate complexes, which may be relevant for understanding the chelating abilities of 3,5-dihydroxycinnamic acid derivatives (Bombi et al., 2007).
科学的研究の応用
Anti-Inflammatory Properties
3,5-Dihydroxycinnamic acid derivatives have shown significant anti-inflammatory activities. A study by Zhang et al. (2015) synthesized derivatives of 3,5-dihydroxycinnamic acid and tested their anti-inflammatory activities in a mouse model. Compound 7, one of these derivatives, exhibited a notable anti-inflammatory effect by reducing the synthesis of tumor necrosis factor-α, interleukins 1β and 6, and decreasing neutrophil infiltrates. It also suppressed arachidonic acid-induced edema, indicating potential value for anti-inflammatory drug development (Zhang et al., 2015).
Neuroprotective Effects
Hydroxycinnamic acid and its analogues, including 3,5-dihydroxycinnamic acid, have been explored for their neuroprotective effects. Hao et al. (2020) found that these compounds can inhibit amyloid-β protein aggregation, a key pathological feature of Alzheimer's disease. Among the studied molecules, 3,4,5-trihydroxycinnamic acid was the most effective, suggesting potential applications in treating neurodegenerative disorders (Hao et al., 2020).
Antioxidant and Anti-Inflammatory Activities
Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is known for its antioxidant, anti-inflammatory, anticancer, and antibacterial activities. Chen (2015) highlighted the therapeutic potential of sinapic acid in various health-related areas due to its ability to attenuate chemically induced toxicities (Chen, 2015).
Application in Cancer Treatment
A novel 2,5-dihydroxycinnamic acid-based compound was identified as a potent 5-lipoxygenase inhibitor, showing promising antitumor activities in renal cancer cells. Selka et al. (2019) reported that this compound induced apoptosis in renal cancer cells, suggesting its potential as a therapeutic agent in cancer treatment (Selka et al., 2019).
Endothelial Function Preservation
Voronkov and Pozdnyakov (2018) studied 4-hydroxy-3,5-di-tret-butylcinnamic acid and its endothelioprotective activity in cerebral ischemia. Their findings indicated that this compound preserved vasodilating, antithrombotic, and anti-inflammatory functions of vascular endothelium under ischemic conditions (Voronkov & Pozdnyakov, 2018).
将来の方向性
Hydroxycinnamic acids, including 3,5-dihydroxycinnamic acid, have been highlighted for their potential in various applications, particularly due to their antioxidant properties . Research is ongoing to explore their potential uses in food applications, interactions with food biomacromolecules, and their potential as novel ingredients and functional foods .
特性
IUPAC Name |
(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCZSWTQMCKFP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030504 | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,5-Dihydroxycinnamic acid | |
CAS RN |
127791-54-2, 28374-93-8 | |
| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



